molecular formula C19H15BrClNO2 B11407178 2-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide

2-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11407178
M. Wt: 404.7 g/mol
InChI Key: SECCSAOMFLYHNI-UHFFFAOYSA-N
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Description

2-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a bromine atom, a chlorobenzyl group, and a furan-2-ylmethyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the benzamide core.

    Chlorobenzylation: Attachment of the 2-chlorobenzyl group.

    Furan-2-ylmethylation: Incorporation of the furan-2-ylmethyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. These methods may include:

  • Use of catalysts to enhance reaction rates.
  • Controlled temperature and pressure conditions.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential pharmacological agent for treating diseases.

    Industry: Use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide would depend on its specific molecular targets and pathways. Typically, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide
  • 2-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)aniline

Uniqueness

The uniqueness of 2-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H15BrClNO2

Molecular Weight

404.7 g/mol

IUPAC Name

2-bromo-N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15BrClNO2/c20-17-9-3-2-8-16(17)19(23)22(13-15-7-5-11-24-15)12-14-6-1-4-10-18(14)21/h1-11H,12-13H2

InChI Key

SECCSAOMFLYHNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Br)Cl

Origin of Product

United States

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